molecular formula C8H8ClNO2 B1413238 6-Chloro-5-ethoxypyridine-2-carbaldehyde CAS No. 2169380-66-7

6-Chloro-5-ethoxypyridine-2-carbaldehyde

Cat. No. B1413238
CAS RN: 2169380-66-7
M. Wt: 185.61 g/mol
InChI Key: BYBPNUJGWAUTPR-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxypyridine-2-carbaldehyde, also known as 6-chloro-2-ethoxypyridine-3-carbaldehyde, is a heterocyclic compound belonging to the pyridine family of compounds. It is a colorless liquid with a boiling point of 25.1 °C and a melting point of -14 °C. It is an important intermediate for the synthesis of a variety of compounds and is used in the pharmaceutical and agricultural industries. The compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imine Compounds : 6-Chloro-5-ethoxypyridine-2-carbaldehyde is utilized in synthesizing various imine compounds, which have applications as potential herbicides, fungicides, neoplasm inhibitors, and antiviral agents. For example, 2-chloro-5-methylpyridine-3-carbaldehyde imines exhibit these properties and are synthesized using similar methods (Gangadasu, Raju, & Rao, 2002).

  • Microwave-Assisted Synthesis : In a study involving microwave-assisted synthesis, derivatives of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a compound closely related to this compound, demonstrated significant antimicrobial activity. This suggests potential applications in developing antimicrobial agents (El Azab, Youssef, & Amin, 2014).

  • One-Step Synthesis Methods : A one-step synthesis method for 6-chloropyridine-3-carbaldehyde, a related compound, indicates the potential for efficient synthesis processes involving this compound, which can be beneficial in industrial and pharmaceutical applications (Yuan-bin, 2007).

  • Complex Compound Synthesis : Studies have shown the use of related chloro-carbaldehyde compounds in synthesizing complex organic structures like 2H-benzopyrans, which have potential applications in the synthesis of polymethine dyes and other organic compounds (Werner, Greif, Pulst, & Weissenfels, 1994).

Biological and Pharmaceutical Applications

  • Biological Activity Assessment : In assessing biological activity, derivatives of chromene carbaldehydes, similar to this compound, have been shown to exhibit remarkable antimicrobial activity, hinting at potential uses in pharmaceuticals and healthcare (El Azab, Youssef, & Amin, 2014).

  • DNA-Binding Properties : Research into complexes formed with derivatives of chromone carbaldehydes, closely related to this compound, has shown significant DNA-binding properties. This indicates potential applications in the field of molecular biology and genetics (Wang, Yang, Wang, Yi, & Liu, 2009).

Biochemical Analysis

Biochemical Properties

6-Chloro-5-ethoxypyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species and the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The compound’s localization and accumulation within specific cellular compartments can influence its overall efficacy and function .

properties

IUPAC Name

6-chloro-5-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPNUJGWAUTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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